molecular formula C15H11N B8201971 6H-Isoindolo[2,1-a]indole CAS No. 248-71-5

6H-Isoindolo[2,1-a]indole

Cat. No.: B8201971
CAS No.: 248-71-5
M. Wt: 205.25 g/mol
InChI Key: JJUQRPHMJPHFBH-UHFFFAOYSA-N
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Description

6H-Isoindolo[2,1-a]indole is a heterocyclic compound that features a fused indole and isoindoline ring system. This compound is notable for its structural complexity and potential biological activity. It serves as a core structure for a variety of biologically active molecules, making it a subject of interest in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 6H-Isoindolo[2,1-a]indole. One efficient method involves a metal-free synthesis using a Beckmann rearrangement followed by an intramolecular cyclization . Another approach utilizes hypervalent iodine (III)-promoted cascade cyclization of 2-(1-arylethynyl)benzamides . Additionally, a Rhodium (III)-catalyzed regioselective C–H activation dialkenylation/annulation cascade has been employed to access this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the metal-free and Rhodium (III)-catalyzed methods, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: 6H-Isoindolo[2,1-a]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cyclization reactions, which are pivotal in its synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoloindoles, which can exhibit significant biological activity .

Scientific Research Applications

6H-Isoindolo[2,1-a]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6H-Isoindolo[2,1-a]indole is unique due to its fused ring system, which imparts significant rigidity and planarity to the molecule. This structural feature enhances its binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

6H-isoindolo[2,1-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-3-7-13-12(6-1)10-16-14-8-4-2-5-11(14)9-15(13)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUQRPHMJPHFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312007
Record name 6H-Isoindolo[2,1-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-71-5
Record name 6H-Isoindolo[2,1-a]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Isoindolo[2,1-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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